(R)-4-Hydroxy-1-((S)-1-phenylethyl)pyrrolidin-2-one
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Overview
Description
®-4-Hydroxy-1-((S)-1-phenylethyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their biological and pharmacological activities.
Preparation Methods
The synthesis of ®-4-Hydroxy-1-((S)-1-phenylethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under visible light conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
®-4-Hydroxy-1-((S)-1-phenylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidinones.
Scientific Research Applications
®-4-Hydroxy-1-((S)-1-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-1-((S)-1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these molecular targets.
Comparison with Similar Compounds
®-4-Hydroxy-1-((S)-1-phenylethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Piracetam: A pyrrolidinone derivative known for its cognitive-enhancing properties.
Oxiracetam: Another pyrrolidinone derivative with neuroprotective effects.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(4R)-4-hydroxy-1-[(1S)-1-phenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12(13)15/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
ZEOVOVWIKKKWOS-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)O |
Origin of Product |
United States |
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